4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate
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Overview
Description
4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is a complex organic compound with the molecular formula C27H17N3O5 and a molecular weight of 463.44 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenyl group, and a nitrophenoxy benzoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate typically involves multiple steps, including the formation of the quinoxaline ring, the attachment of the phenyl group, and the incorporation of the nitrophenoxy benzoate moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring and nitrophenoxy benzoate moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Quinoxalinyl)phenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
4-(2-Quinoxalinyl)phenyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitro group.
4-(2-Quinoxalinyl)phenyl 4-(4-chlorophenoxy)benzoate: Features a chloro group instead of a nitro group.
Uniqueness
4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H17N3O5 |
---|---|
Molecular Weight |
463.4g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C27H17N3O5/c31-27(19-7-13-21(14-8-19)34-22-15-9-20(10-16-22)30(32)33)35-23-11-5-18(6-12-23)26-17-28-24-3-1-2-4-25(24)29-26/h1-17H |
InChI Key |
AGTQKIBZKDOGBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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